4,6-Dichloro-5-fluoro-3-nitroquinoline: A Critical Synthon in the Development of Next-Generation KRAS G12C Inhibitors
4,6-Dichloro-5-fluoro-3-nitroquinoline: A Critical Synthon in the Development of Next-Generation KRAS G12C Inhibitors
Executive Summary
For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets on its surface. The discovery of the Switch II pocket adjacent to the mutant cysteine residue in KRAS G12C revolutionized targeted oncology, leading to the development of covalent inhibitors[1].
In the pursuit of optimizing pharmacokinetic properties and target affinity, highly rigidified, multi-cyclic scaffolds have emerged as superior architectures. 4,6-Dichloro-5-fluoro-3-nitroquinoline (CAS: 2092587-17-0) has proven to be an indispensable building block in synthesizing these advanced tetracyclic heteroaryl compounds[2],[1]. This whitepaper dissects the physicochemical properties, regioselective reactivity, and standardized laboratory protocols for utilizing this quinoline derivative in the synthesis of KRAS G12C inhibitors.
Chemical Identity and Physicochemical Properties
To effectively leverage this molecule in complex multi-step syntheses, one must first understand its baseline properties. The dense functionalization of the quinoline core dictates its solubility, stability, and reactivity profile[2],[3].
Table 1: Core Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 4,6-Dichloro-5-fluoro-3-nitroquinoline |
| CAS Number | 2092587-17-0 |
| Molecular Formula | C9H3Cl2FN2O2 |
| Molecular Weight | 261.04 g/mol |
| SMILES | O=C2=C(F)C(Cl)=CC=C2N=C1)[O-] |
| InChI Key | UVKXVBSXYBOSSW-UHFFFAOYSA-N |
| Appearance | Pale yellow to light brown solid |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |
Structural Causality in Drug Design
The strategic placement of halogens and the nitro group on the quinoline core is not arbitrary; it is a masterclass in synthetic design[1],[4]:
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C3-Nitro Group: Strongly electron-withdrawing. It activates the C4 position for Nucleophilic Aromatic Substitution (S_N_Ar) and serves as a masked amine for downstream cyclization.
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C4-Chlorine: The primary site of nucleophilic attack. The synergistic electron withdrawal from the adjacent C3-nitro group and the quinoline nitrogen makes this carbon highly electrophilic.
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C5-Fluorine: Introduces a profound stereoelectronic effect. It restricts the rotation of substituents at C4 (conformational locking) and increases the lipophilicity and metabolic stability of the final drug candidate[1].
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C6-Chlorine: Acts as a bioisostere or a synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the molecule into the Switch II pocket[1].
Mechanistic Role in KRAS G12C Inhibition
The ultimate goal of utilizing 4,6-dichloro-5-fluoro-3-nitroquinoline is to construct a rigid, tetracyclic core. Tethering the quinoline ring to a piperazine ring via the C3 position substantially locks the relative orientation of the two motifs[1]. This conformational restriction prevents the free rotation of the piperazine group, minimizing the entropic penalty upon binding to the KRAS G12C Switch II pocket and resulting in superior inhibitory activity compared to flexible analogs[1].
Fig 1: Mechanism of KRAS G12C inhibition by covalent trapping in the GDP-bound inactive state.
Experimental Workflows: A Self-Validating System
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following workflows detail the critical first steps in functionalizing 4,6-dichloro-5-fluoro-3-nitroquinoline, complete with mechanistic rationale and validation checkpoints.
Protocol 1: Regioselective S_N_Ar at the C4 Position
Objective: To couple a piperazine derivative to the quinoline core while leaving the C6-chlorine intact.
Rationale: The C4-Cl is highly activated by the ortho-nitro group and the para-ring nitrogen. By controlling temperature and stoichiometry, S_N_Ar occurs exclusively at C4. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated HCl without competing with the piperazine nucleophile.
Step-by-Step Methodology:
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Preparation: In an oven-dried flask under N₂, dissolve 4,6-dichloro-5-fluoro-3-nitroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
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Base Addition: Add DIPEA (2.5 eq) dropwise at 0°C.
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Nucleophile Addition: Slowly add the substituted piperazine (1.05 eq) dissolved in a minimal volume of DCM.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
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Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Self-Validation & QC:
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LC-MS: Monitor the disappearance of the starting material (m/z 261.0) and the appearance of the product mass.
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NMR: The ¹H-NMR spectrum must show the disappearance of the piperazine N-H proton and a distinct upfield shift of the quinoline C2 proton due to the loss of the strongly electron-withdrawing chlorine at C4.
Protocol 2: Chemoselective Reduction of the C3-Nitro Group
Objective: To reduce the C3-nitro group to a primary amine, preparing the molecule for intramolecular cyclization, without causing dehalogenation of the C5-F or C6-Cl.
Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodehalogenation at the C6-chlorine position. Therefore, a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride (Béchamp reduction variant) is strictly required to maintain the structural integrity of the halogens[1].
Step-by-Step Methodology:
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Preparation: Suspend the C4-substituted intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).
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Activation: Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq) to the suspension.
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Reaction: Heat the mixture to 70°C under vigorous stirring for 3 hours. Note: Vigorous stirring is critical due to the heterogeneous nature of the reaction.
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Filtration: Cool the reaction to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite pad generously with Ethyl Acetate.
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Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation & QC:
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Colorimetric Shift: The reaction mixture typically shifts from deep yellow/orange (nitro) to a paler, fluorescent hue (amine).
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IR Spectroscopy: Confirm the complete disappearance of the strong N-O stretching bands (approx. 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (approx. 3300-3500 cm⁻¹).
Fig 2: Synthetic workflow for constructing tetracyclic KRAS inhibitors from the quinoline scaffold.
Summary of Reactivity Profile
To aid synthetic planning, the reactivity profile of the functional groups on 4,6-Dichloro-5-fluoro-3-nitroquinoline is summarized below.
Table 2: Functional Group Reactivity & Synthetic Utility
| Position | Functional Group | Reactivity / Role | Downstream Synthetic Utility |
| C3 | -NO₂ (Nitro) | Electron-withdrawing; activating | Reduced to -NH₂ for cyclization to form the tetracyclic core[1]. |
| C4 | -Cl (Chlorine) | Highly electrophilic | Displaced via S_N_Ar by amines (e.g., piperazines) to build the tether[1]. |
| C5 | -F (Fluorine) | Sterically demanding, stable | Provides conformational locking; inert under standard cross-coupling conditions. |
| C6 | -Cl (Chlorine) | Moderately electrophilic | Retained during early steps; utilized later for Suzuki/Buchwald couplings[1]. |
References
- Title: 4,6-Dichloro-5-fluoro-3-nitroquinoline (CAS 2092587-17-0)
- Molport Chemical Database Title: 4,6-dichloro-5-fluoro-3-nitroquinoline | 2092587-17-0 Source: Molport URL
- AstraZeneca Patent (PCT/EP2018/083853)
- Title: Chemical Compounds (KRAS G12C Inhibitors and Mass Spectrometry Assays)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2092587-17-0|4,6-Dichloro-5-fluoro-3-nitroquinoline|BLD Pharm [bldpharm.com]
- 3. 4,6-dichloro-5-fluoro-3-nitroquinoline | 2092587-17-0 | Buy Now [molport.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
